Trimethylsilylmethyl acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
trimethylsilylmethyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2Si/c1-6(7)8-5-9(2,3)4/h5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXZMVBJSLYBOMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90883905 | |
| Record name | Methanol, 1-(trimethylsilyl)-, 1-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90883905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2917-65-9 | |
| Record name | Methanol, 1-(trimethylsilyl)-, 1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2917-65-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Trimethylsilyl)methyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002917659 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanol, 1-(trimethylsilyl)-, 1-acetate | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methanol, 1-(trimethylsilyl)-, 1-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90883905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethylsilylmethyl acetate | |
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Synthetic Methodologies and Precursor Chemistry
Development of Novel Precursors for Catalytic Systems
The strategic design of precursor molecules is fundamental to advancing catalytic synthesis, enabling the generation of reactive intermediates under controlled conditions. In the realm of organosilicon chemistry, significant research has been directed towards developing stable, yet reactive, precursors that can participate in sophisticated catalytic cycles. A notable area of this research involves the use of silyl-substituted acetate (B1210297) compounds as precursors for generating valuable synthetic intermediates, particularly in transition-metal-catalyzed reactions.
A key precursor that has been extensively studied is 2-(trimethylsilylmethyl)allyl acetate . This compound has proven to be a highly effective and versatile precursor for the in-situ generation of the trimethylenemethane (TMM) palladium intermediate. stanford.edunih.govlookchem.com The catalytic cycle, first proposed by the Trost group, involves the ionization of the allylic acetate, facilitated by a palladium(0) catalyst, followed by a desilylation step promoted by the displaced acetate anion. nih.gov This process yields a zwitterionic Pd-TMM complex, which is nucleophilic and can readily participate in cycloaddition reactions with a variety of electron-deficient systems like olefins, imines, and aldehydes. nih.gov
The development of this methodology has been critically dependent on the parallel evolution of sophisticated ligand systems. The challenge in developing an asymmetric variant of the TMM cycloaddition lies in the spatial distance between the chiral ligands on the palladium center and the reaction site during the enantiodiscriminating nucleophilic addition step. nih.gov To overcome this, significant efforts have been invested in designing novel chiral ligands capable of effectively transmitting stereochemical information.
The quest for high enantioselectivity in Pd-catalyzed TMM cycloadditions using 2-(trimethylsilylmethyl)allyl acetate as the precursor has led to the development of novel phosphoramidite (B1245037) ligands. stanford.edu Initial work with acyclic amine-derived phosphoramidites paved the way for the creation of more rigid and effective cyclic structures, such as those based on azetidine (B1206935) and pyrrolidine (B122466) scaffolds. stanford.edunih.gov These tailored ligands have demonstrated remarkable success in enhancing both the reactivity and the enantioselectivity of the cycloaddition process, allowing for the synthesis of complex cyclopentane (B165970) rings with multiple stereocenters. stanford.edunih.gov
Research has shown that the reaction conditions using 2-(trimethylsilylmethyl)allyl acetate are tolerant of a wide array of alkene acceptors, consistently producing methylenecyclopentanes with high levels of enantioselectivity. nih.gov The scope of the reaction has been extended to various substituted TMM donors, including those bearing nitrile functionalities, which react efficiently with unsaturated acylpyrroles to yield cyclopentanes with three stereocenters in high enantioselectivity and complete diastereoselectivity. stanford.edu
| Ligand Type | Substrate Acceptor | Product Type | Enantioselectivity (ee) | Diastereoselectivity | Reference |
| Novel Phosphoramidite | Imines | Pyrrolidines | High | High | |
| Cyclic Amine-Derived | Alkene Acceptors | Cyclopentanes | Up to 92% | High | |
| Pyrrolidine-Based | Benzaldehyde Derivatives | Methylenecyclopentanes | 85-95% | N/A | nih.gov |
| Pyrrolidine-Based | β-Nitrostyrene | Methylenecyclopentanes | 94% | N/A | nih.gov |
| Nitrile-Substituted Donor | Unsaturated Acylpyrroles | Substituted Cyclopentanes | High | Complete | stanford.edu |
Beyond the well-established role of 2-(trimethylsilylmethyl)allyl acetate in palladium catalysis, research into other silyl (B83357) acetate precursors has revealed new catalytic pathways. For instance, studies on ethyl 2-(trimethylsilyl)acetate have shown that the reaction outcome can be precisely controlled by tailoring the catalytic activator. rcsi.com The use of specific tetrabutylammonium (B224687) activators allows for selective addition reactions to aldehydes and ketones, yielding either β-hydroxy esters or, through subsequent elimination, α,β-unsaturated esters under mild, ambient temperature conditions. rcsi.com This approach highlights the importance of the activator in directing the reaction pathway, with the weaker acetate activator favoring the addition product and its trimethylsilyloxide counterpart promoting the elimination to the unsaturated ester. rcsi.com
Mechanistic Investigations of Reactivity
Fundamental Reaction Pathways of Trimethylsilylmethyl Acetate (B1210297)
The presence of the silicon atom alpha to the acetate group in trimethylsilylmethyl acetate introduces unique reactivity patterns compared to its carbon analogues. This is largely attributed to the ability of silicon to stabilize adjacent carbocations and to the distinct nature of the carbon-silicon bond.
Silyl (B83357) transfer reactions, often intramolecular, are a key feature of the chemistry of silicon-containing compounds. In processes such as the Brook rearrangement, a silyl group migrates from a carbon to an oxygen atom. For instance, the reaction of [tris(trimethylsilyl)methyl]lithium with 2-phenyloxirane leads to a 1,4-silyl transfer after the initial ring-opening, which is followed by cyclization. thieme-connect.de While not directly involving this compound, this illustrates the principle of silyl migration. The driving force for such rearrangements is the formation of a strong silicon-oxygen bond.
This compound and its derivatives, such as trimethylsilylmethyl arenesulfonates, have been studied in nucleophilic substitution reactions. Kinetic studies on the reactions of trimethylsilylmethyl arenesulfonates with anilines and benzylamines in acetonitrile (B52724) indicate that these reactions proceed via an SN2 mechanism. rsc.org A notable finding is the enhanced reaction rate of the silyl-substituted substrate compared to its carbon counterparts. This rate enhancement is attributed to the destabilization of the ground state by the α-silyl group due to geminal interactions, which is a significant factor in both SN1 and SN2 type reactivities. rsc.org
The general reactivity of carboxylic acid derivatives, a class to which this compound belongs, is governed by the nature of the leaving group. libretexts.org In nucleophilic acyl substitution, a nucleophile attacks the carbonyl carbon, leading to a tetrahedral intermediate which then collapses, expelling the leaving group. libretexts.org In the case of this compound, the acetate group can be displaced by a nucleophile. For example, in the formation of silicone polymers, an acetate group can be replaced by a hydroxyl group from water, releasing acetic acid as a byproduct. libretexts.org This method is often used in commercial silicone caulks. libretexts.org
Table 1: Reactivity of Carboxylic Acid Derivatives towards Nucleophiles
| Derivative | General Structure | Relative Reactivity |
| Acid Chloride | R-COCl | Very High |
| Acid Anhydride (B1165640) | R-CO-O-CO-R' | High |
| Ester | R-CO-OR' | Moderate |
| Amide | R-CO-NR'₂ | Low |
| Carboxylate | R-COO⁻ | Very Low |
This table provides a general order of reactivity for common carboxylic acid derivatives.
Elimination reactions, particularly E2 reactions, are characterized by second-order kinetics, with the rate depending on both the substrate and the base. libretexts.org These reactions are stereoselective, often favoring the formation of the trans-alkene, and proceed via a concerted mechanism where bond breaking and formation occur in a single step. libretexts.orgiitk.ac.in The geometry of the transition state is crucial, with an anti-periplanar arrangement of the departing hydrogen and leaving group being preferred as it allows the reaction to proceed through a lower energy staggered conformation. iitk.ac.incitycollegekolkata.org
The rate of E2 reactions is influenced by several factors, including the strength of the base, the nature of the leaving group, and the solvent. amazonaws.com Strong bases and good leaving groups accelerate the reaction. amazonaws.com The substitution pattern of the alkyl halide also plays a role, with more substituted halides reacting faster in E2 eliminations due to the formation of a more stable, partially formed double bond in the transition state. amazonaws.com
In contrast, E1 reactions are two-step processes involving the formation of a carbocation intermediate. iitk.ac.incitycollegekolkata.org They exhibit first-order kinetics and are favored by weak bases and polar protic solvents that can stabilize the carbocation. citycollegekolkata.org
The activation and cleavage of the carbon-silicon bond are of significant interest in organometallic chemistry. While the C-Si bond is generally stable, its cleavage can be achieved using transition metal complexes. d-nb.info One of the established modes of C-Si bond activation involves the oxidative insertion of a transition metal into the bond. d-nb.infonih.gov This process is often facilitated in strained silacycles where the release of ring strain provides a thermodynamic driving force. d-nb.infonih.gov
Recent studies have shown that the cleavage of unstrained C(sp³)–Si bonds is also possible. For example, a palladium-catalyzed sila-spirocyclization has been reported where a C(sp³)–Si bond is activated by the insertion of a metal-carbon species, leading to the formation of a new C(sp³)–Si bond. d-nb.infonih.gov Density Functional Theory (DFT) calculations suggest that this reaction may proceed through a Pd(II)/Pd(IV) catalytic cycle, with the C-Si bond activation occurring via a Pd(IV) intermediate. nih.gov In some cases, reversible C-Si bond cleavage has been observed, highlighting the dynamic nature of these processes. illinois.edu
Elimination Reactions: Kinetics and Stereochemistry
Advanced Mechanistic Studies in Catalytic Transformations
This compound serves as a key precursor in a variety of catalytic transformations, most notably in palladium-catalyzed cycloaddition reactions.
The development of asymmetric versions of this reaction has been a significant focus. The use of chiral phosphoramidite (B1245037) ligands has enabled the enantioselective synthesis of pyrrolidines and carbocycles with high yields and selectivities. nih.govnih.gov The steric and electronic properties of both the TMM precursor and the acceptor influence the stereochemical outcome of the reaction. For instance, the increased steric bulk of substituted TMM donors can lead to more effective enantiodiscrimination. nih.gov
Table 2: Key Intermediates in Palladium-Catalyzed TMM Cycloaddition
| Intermediate | Description | Role in Catalytic Cycle |
| Pd(0)-alkene complex | Initial coordination of the palladium catalyst to the allylic acetate. | Initiation of the catalytic cycle. |
| π-Allylpalladium complex | Formed after ionization of the acetate leaving group. | Precursor to the TMM complex. |
| Palladium-trimethylenemethane (Pd-TMM) | Zwitterionic species formed after desilylation. | The key nucleophilic 3-carbon component for cycloaddition. |
| Zwitterionic adduct | Formed upon addition of the Pd-TMM complex to the acceptor. | Intermediate prior to ring closure. |
Brønsted Acidic Ionic Liquid Catalysis Mechanisms
The use of this compound, more commonly referred to as trimethylsilyl (B98337) acetate (TMSOAc), as an acetylating agent can be efficiently catalyzed by tunable Brønsted acidic ionic liquids (TBAILs). mdpi.com This method provides a mild and effective pathway for the O-acetylation of various alcohols. The mechanism of this transformation is believed to proceed through the activation of the TMSOAc by the acidic proton of the ionic liquid.
The catalytic cycle begins with the protonation of the carbonyl oxygen of the trimethylsilyl acetate by the Brønsted acidic ionic liquid. This protonation enhances the electrophilicity of the acetyl group's carbonyl carbon, making it more susceptible to nucleophilic attack. An alcohol (the O-nucleophile) then attacks this activated carbonyl carbon. This is followed by the departure of the trimethylsilyl group, which is subsequently eliminated as trimethylsilanol (B90980) (TMSOH) or its equivalent after reacting with the conjugate base of the ionic liquid. The catalyst is regenerated in the process, allowing it to participate in further catalytic cycles.
A proposed pathway for the O-acetylation reaction involves the TBAIL activating the TMSOAc, facilitating the nucleophilic attack from the alcohol to form the acetylated product. mdpi.com The efficiency of this reaction is dependent on the acidity of the ionic liquid used. Imidazolium-based TBAILs, for instance, have been synthesized and their acidity measured to optimize the reaction conditions. mdpi.com These catalysts have proven effective for the acetylation of a range of primary, secondary, and tertiary alcohols at room temperature, yielding good to excellent results. mdpi.com
The general reaction can be depicted as: ROH + CH₃COOSi(CH₃)₃ --(TBAIL)--> ROCOCH₃ + HOSi(CH₃)₃
The reusability of the ionic liquid is a significant advantage of this methodology. After the reaction, the catalyst can often be recovered and recycled multiple times without a significant loss in its catalytic activity. mdpi.com
Table 1: Acetylation of Various Alcohols using TMSOAc Catalyzed by [DNPI]HSO₄
| Entry | Alcohol | Time (h) | Yield (%) |
|---|---|---|---|
| 1 | Benzyl (B1604629) alcohol | 1.0 | 95 |
| 2 | 1-Phenylethanol | 1.5 | 92 |
| 3 | Cyclohexanol | 2.0 | 90 |
| 4 | 2-Adamantanol | 2.5 | 88 |
| 5 | Menthol | 2.0 | 93 |
Lewis Base-Mediated Reaction Pathways
Lewis bases can mediate reactions involving organosilicon compounds like this compound by activating the carbon-silicon (C-Si) bond. While direct mechanistic studies on this compound with Lewis bases are not extensively detailed in the provided context, the mechanism can be inferred from related reactions involving similar trimethylsilyl compounds. For instance, Lewis bases such as lithium acetate (AcOLi) are known to be effective catalysts in reactions with trimethylsilyl enolates and (trimethylsilyl)acetonitrile. researchgate.netresearchgate.net
The generally accepted mechanism involves the formation of a hypervalent silicon intermediate. The Lewis base (e.g., an acetate anion) attacks the silicon atom of the trimethylsilyl group. This interaction forms a pentacoordinate, hypervalent silicate (B1173343) species. The formation of this intermediate weakens the adjacent C-Si bond, increasing the nucleophilicity of the carbon atom.
In the case of a hypothetical reaction with an electrophile (E⁺), the pathway would be as follows:
Activation: The Lewis base (LB) coordinates to the silicon atom of this compound, forming a reactive, hypervalent silicon intermediate.
Nucleophilic Attack: The polarized C-Si bond facilitates the attack of the silyl-stabilized carbanionic character of the methyl group onto an electrophile. The acetate group would act as the leaving group in a substitution-type reaction or participate depending on the specific transformation.
This type of activation is central to many reactions catalyzed by Lewis bases involving organosilanes. For example, in the cyanomethylation of carbonyl compounds using (trimethylsilyl)acetonitrile, an oxygen-containing anion from a salt like lithium acetate is proposed to be the effective Lewis base catalyst that activates the C-Si bond. researchgate.net Similarly, Lewis bases like lithium acetate catalyze Michael reactions between trimethylsilyl enolates and α,β-unsaturated carbonyl compounds. researchgate.net The effectiveness of various Lewis bases in such transformations has been studied, highlighting the role of the base in generating the reactive nucleophile from the organosilane precursor.
Table 2: Examples of Lewis Base Catalysts in Reactions of Organosilicon Compounds
| Lewis Base Catalyst | Organosilicon Reagent | Type of Reaction | Reference |
|---|---|---|---|
| Lithium acetate (AcOLi) | (Trimethylsilyl)acetonitrile | Cyanomethylation | researchgate.net |
| Lithium acetate (AcOLi) | Trimethylsilyl enolates | Michael Addition | researchgate.net |
| Fluoride ion (F⁻ from TBAF) | N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine | Azomethine ylide generation | chemdad.com |
| Lithium benzamide | Trimethylsilyl enolates | Michael Addition | researchgate.net |
Applications in Advanced Organic Synthesis
Trimethylsilylmethyl Acetate (B1210297) as a Versatile Synthetic Building Block
The strategic importance of trimethylsilylmethyl acetate lies in its ability to act as a precursor to reactive intermediates under specific catalytic conditions, primarily facilitating the formation of new carbon-carbon bonds.
The formation of carbon-carbon (C-C) bonds is a cornerstone of organic chemistry, essential for assembling the carbon skeletons of molecules in medicinal and materials chemistry. sigmaaldrich.com this compound is a key reagent in palladium-catalyzed reactions designed to create C-C bonds through cycloaddition pathways. lookchem.com Specifically, it is widely used for the synthesis of five-membered rings. chemdad.comchemicalbook.com The reaction of this compound with various 2π electron acceptors, such as electron-deficient alkenes, under the influence of a Palladium(0) catalyst, is a powerful method for constructing cyclopentane (B165970) frameworks. chemdad.comchemicalbook.comorganicreactions.org This transformation highlights the compound's role as a potent three-carbon unit for carbon framework elaboration.
The most prominent application of this compound is its role as a stable and reliable precursor for generating trimethylenemethane (TMM) intermediates in situ for [3+2] cycloaddition reactions. chemicalbook.comlookchem.comwikipedia.org TMM itself is a highly reactive and unstable species, but its synthetic utility can be harnessed through precursors like this compound in the presence of a transition metal catalyst, typically palladium(0). organicreactions.orgwikipedia.org
This palladium-catalyzed [3+2] cycloaddition provides a direct and efficient route to highly functionalized methylenecyclopentanes. organicreactions.orgnih.gov The reaction is believed to proceed through a zwitterionic TMM-Pd intermediate, which then reacts with an electron-deficient alkene (an acceptor) to form the five-membered ring. organicreactions.org This methodology has proven to be highly chemo-, regio-, and diastereoselective. nih.gov
Significant research has focused on developing asymmetric versions of this reaction to control the stereochemistry of the products. By using chiral ligands with the palladium catalyst, high levels of enantioselectivity can be achieved, making it a valuable tool for synthesizing chiral cyclopentanoid structures, which are common motifs in natural products. nih.govresearchgate.net The reaction conditions are generally tolerant of a wide variety of alkene acceptors, including those bearing nitrile and acylpyrrole functionalities, leading to cyclopentane rings with multiple stereocenters in high enantioselectivity. researchgate.net
| Acceptor (Alkene) | Catalyst/Ligand | Product Type | Yield | Enantiomeric Excess (ee) | Reference |
| Di- and trisubstituted olefins | Pd(0) / Chiral Ligand | exo-Methylenecyclopentane | 59-99% | 58-92% | nih.gov |
| Unsaturated N-acyl pyrroles | Pd(0) / Chiral bisdiamidophosphite | Alkynyl-substituted cyclopentane | High | High | researchgate.net |
| Nitroalkenes | Pd(0) / Chiral Ligand | Nitrocyclopentane | Excellent | Excellent | researchgate.net |
| Unsaturated acylpyrroles | Pd(0) / Chiral Ligand | Cyclopentane with 3 stereocenters | High | High | researchgate.net |
Cyanomethylation, the introduction of a -CH₂CN group, is a valuable transformation in organic synthesis because the cyano group can be readily converted into other functional groups like primary amines, carboxylic acids, and ketones. nih.gov While direct cyanomethylation often employs reagents like (trimethylsilyl)acetonitrile, researchgate.netresearchgate.net this compound has been adapted for use in a specialized form of this reaction.
A notable application involves a derivative, 1-cyano-2-((trimethylsilyl)methyl)allyl acetate, which serves as a TMM donor in palladium-catalyzed [3+2] cycloadditions with ketimines. researchgate.net This reaction provides a catalytic, asymmetric method for the addition of a carbon nucleophile to ketimines, resulting in the formation of highly substituted, chiral pyrrolidines in excellent yields and selectivities. researchgate.net This demonstrates a sophisticated strategy where the core reactivity of the this compound framework is combined with a cyano group to achieve a complex cyclization and functionalization in a single step.
Precursor for Trimethylenemethane (TMM) Cycloadditions
Enantioselective and Stereocontrolled Synthesis
The application of this compound shines brightest in the realm of asymmetric synthesis, where the goal is to create chiral molecules with a specific three-dimensional arrangement. Its isomer, 2-(trimethylsilylmethyl)allyl acetate, is a cornerstone reagent for palladium-catalyzed reactions that generate complex cyclic systems with exceptional control over stereochemistry.
Asymmetric Cycloaddition Reactions
A significant application of 2-(trimethylsilylmethyl)allyl acetate is its use as a precursor for the trimethylenemethane (TMM) zwitterion in palladium-catalyzed [3+2] cycloaddition reactions. nih.gov This powerful transformation allows for the rapid construction of highly substituted five-membered rings, which are common motifs in biologically active molecules. nih.govstanford.edu The reaction involves the in-situ generation of a nucleophilic Pd-TMM complex from 2-(trimethylsilylmethyl)allyl acetate, which then reacts with electron-deficient alkenes or imines to form methylenecyclopentanes or pyrrolidines, respectively. nih.govnih.gov
The development of an asymmetric version of this reaction was a major breakthrough, enabling the synthesis of these cyclic products with high levels of enantioselectivity. nih.govstanford.edu This is achieved by using a chiral ligand that coordinates to the palladium catalyst, influencing the stereochemical outcome of the nucleophilic addition step. Research has shown that these asymmetric TMM cycloadditions are tolerant of a wide variety of reaction partners, leading to products with multiple, well-defined stereocenters. nih.gov
Table 2: Examples of Asymmetric [3+2] TMM Cycloaddition Reactions
| Acceptor | Ligand | Product Type | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Unsaturated Acylpyrrole | Phosphoramidite (B1245037) L38 | Methylene-cyclopentane | Excellent | High | nih.gov |
| N-Tosyl Aldimine | Bis-2-naphthyl Phosphoramidite | Pyrrolidine (B122466) | Excellent | High | nih.gov |
| N-Boc Imine | Bis-2-naphthyl Phosphoramidite | Pyrrolidine | >95 | 95 | nih.gov |
| Substituted Tetralone | Phosphoramidite | Spiro-cyclopentane | Good | up to 92 | nih.gov |
| Nitroalkene | Bisdiamidophosphite | Nitrocyclopentane | Excellent | Excellent | researchgate.net |
Chiral Ligand Design and Optimization in Catalysis
The success of the enantioselective TMM cycloaddition is critically dependent on the structure of the chiral ligand employed. nih.govnih.gov The ligand, by creating a chiral environment around the palladium center, dictates the facial selectivity of the cycloaddition, ultimately controlling the stereochemistry of the final product. nih.gov A significant amount of research has been dedicated to the design and synthesis of novel ligands to improve the efficiency and enantioselectivity of these reactions. nih.govresearchgate.net
Phosphoramidites have emerged as a privileged class of ligands for this transformation. nih.govnih.gov The evolution of ligand design has been a key factor in advancing this methodology. Initial studies utilized acyclic amine-based phosphoramidites, but further optimization led to the development of more rigid, cyclic structures based on pyrrolidine and azetidine (B1206935) scaffolds. nih.govstanford.edu These modifications to the ligand backbone and amine moiety have a profound impact on the stereochemical outcome, allowing for fine-tuning of the catalyst system for specific substrates. nih.gov The modular nature of these ligands facilitates systematic screening and optimization, which has been crucial for expanding the scope and utility of the asymmetric TMM cycloaddition. nih.govnih.gov
Table 3: Evolution of Phosphoramidite Ligands for Asymmetric TMM Cycloaddition
| Ligand Type | Key Structural Feature | Impact on Reaction | Reference |
| Acyclic Amine Phosphoramidites | Based on a BINOL backbone | Initial success, moderate to good enantioselectivity | nih.gov |
| Cyclic Pyrrolidine & Azetidine Ligands | Rigid cyclic amine structures | Improved enantioselectivity and reaction scope | nih.govstanford.edu |
| Bis-2-naphthyl Phosphoramidite | Bulky naphthyl groups | High regio-, diastereo-, and enantioselectivity with imine acceptors | nih.gov |
| Diphenylazetidine Ligand | Specific azetidine scaffold | Allows for complementary regioselectivity control | nih.gov |
Diastereoselective Transformations
Beyond controlling the absolute stereochemistry (enantioselectivity), reactions involving 2-(trimethylsilylmethyl)allyl acetate are also capable of exerting excellent control over relative stereochemistry (diastereoselectivity). This is particularly important when forming products with multiple stereocenters, as is often the case in TMM cycloadditions.
In many instances, the palladium-catalyzed cycloaddition reactions proceed with complete diastereoselectivity. nih.gov For example, the reaction of substituted TMM donors with unsaturated acylpyrroles can generate cyclopentane rings bearing three contiguous stereocenters with high enantioselectivity and, notably, as a single diastereomer. nih.govstanford.edu Similarly, reactions with ketimines can produce highly functionalized pyrrolidines with excellent diastereoselectivity, creating adjacent stereocenters, including all-carbon quaternary centers, with high fidelity. nih.govmdpi.com This ability to control both enantio- and diastereoselectivity in a single step makes the TMM cycloaddition a powerful tool for the efficient synthesis of complex target molecules. stanford.edu Furthermore, it has been demonstrated that by carefully selecting the chiral ligand, it is possible to achieve ligand-controlled diastereoselection, allowing access to different diastereomers of the product from the same starting materials. stanford.edu
Table 4: Examples of Diastereoselective Transformations
| Reaction Type | Reactants | Key Outcome | Reference |
| [3+2] TMM Cycloaddition | Cyano-substituted TMM donor and unsaturated acylpyrroles | Product with three stereocenters in high ee and complete diastereoselectivity. | nih.govstanford.edu |
| [3+2] TMM Cycloaddition | TMM donor and N-tosyl ketimines | High regio-, diastereo-, and enantioselectivity. | nih.gov |
| [3+2] TMM Cycloaddition | Cyano-substituted TMM donor and methyleneoxindoles | Products with up to three adjacent stereocenters, including two quaternary centers. | stanford.edu |
| Metal-Free Dearomative [3+2] Cycloaddition | 2-Nitrobenzofurans and isocyanoacetate esters | Chiral tricyclic compounds with full diastereoselectivity and excellent ee. | acs.org |
Spectroscopic Characterization and Computational Chemistry
Spectroscopic Elucidation of Molecular Structure and Dynamics
Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups within trimethylsilylmethyl acetate (B1210297) by measuring the absorption of infrared radiation at characteristic vibrational frequencies. The FTIR spectrum provides clear evidence for the key structural components of the molecule.
The most prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretch of the acetate group, which typically appears around 1740 cm⁻¹. Another key functional group, the Si-C bond of the trimethylsilyl (B98337) moiety, gives rise to a characteristic absorption band at approximately 1250 cm⁻¹. Studies on related organosilicon acetates show that the frequency of the carbonyl absorption can be influenced by the electronic effects of the silyl (B83357) group. cdnsciencepub.com For instance, the electron-releasing nature of the (CH₃)₃Si group, compared to a simple alkyl group, can affect the C=O bond polarity and its vibrational frequency. cdnsciencepub.com A study investigating the thermal transformations of trimethylsilylmethyl acetate in the gas phase also utilized FTIR to monitor changes in the vibrational spectrum at elevated temperatures. researchgate.net
The table below summarizes the key vibrational frequencies observed for this compound.
| Vibrational Mode | **Frequency Range (cm⁻¹) ** | Intensity |
| C=O Stretch (Ester) | ~1740 | Strong |
| Si-C Stretch | ~1250 | Strong |
| C-O Stretch (Ester) | 1200 - 1300 | Strong |
| Si-(CH₃)₃ Symmetric Deformation | ~840 | Strong |
| CH₃ Bending | 1350 - 1450 | Medium-Weak |
| C-H Stretch | 2900 - 3000 | Medium-Weak |
This table presents typical values compiled from spectroscopic databases and literature on related compounds. chemicalbook.comnist.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise atomic connectivity of this compound. Analysis of ¹H, ¹³C, and ²⁹Si NMR spectra provides unambiguous confirmation of its structure.
¹H NMR: The proton NMR spectrum displays three distinct signals corresponding to the different proton environments in the molecule. chemicalbook.com
A sharp singlet at approximately 0.08 ppm is assigned to the nine equivalent protons of the trimethylsilyl (Si(CH₃)₃) group.
A singlet around 2.04 ppm corresponds to the three protons of the acetate methyl (CH₃CO) group. chemicalbook.com
A singlet at approximately 3.76 ppm is attributed to the two protons of the methylene (B1212753) bridge (-CH₂-) connecting the silicon atom and the acetate oxygen. chemicalbook.com
¹³C NMR: The carbon-13 NMR spectrum shows four signals, consistent with the four unique carbon environments in the molecule. chemicalbook.com
The carbons of the trimethylsilyl group appear at a chemical shift of approximately -3.27 ppm. rsc.org
The acetate methyl carbon resonates around 20.8 ppm.
The methylene bridge carbon is found further downfield at about 60.5 ppm.
The carbonyl carbon of the ester group appears at the lowest field, around 170.8 ppm. chemicalbook.com
²⁹Si NMR: Silicon-29 NMR provides direct information about the silicon environment. For this compound, a single resonance is expected. In related compounds containing the trimethylsilylmethyl group, the ²⁹Si chemical shift is typically observed in the upfield region, with one study on a similar molecule reporting a signal at -135.89 ppm, confirming the specific silicon environment. rsc.org Studies on other tris(trimethylsilyl)methyl-substituted compounds show that the ²⁹Si chemical shifts of the trimethylsilyl groups absorb in a characteristically narrow range, making it a useful parameter for structural confirmation. umich.edu
The following table summarizes the characteristic NMR data for this compound in a CDCl₃ solvent.
| Nucleus | Assignment | Chemical Shift (δ, ppm) |
| ¹H | Si(CH₃)₃ | ~0.08 |
| ¹H | CH₃CO | ~2.04 |
| ¹H | Si-CH₂-O | ~3.76 |
| ¹³C | Si(CH₃)₃ | ~-3.27 |
| ¹³C | CH₃CO | ~20.8 |
| ¹³C | Si-CH₂-O | ~60.5 |
| ¹³C | C=O | ~170.8 |
| ²⁹Si | Si(CH₃)₃ | Expected in the upfield region |
Data compiled from ChemicalBook and related literature. chemicalbook.comchemicalbook.comrsc.org
Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation patterns, which provides further structural confirmation. nist.gov Under electron ionization (EI), the molecule undergoes characteristic fragmentation.
The molecular ion peak [M]⁺ is observed at a mass-to-charge ratio (m/z) of 146, corresponding to the molecular weight of the compound (C₆H₁₄O₂Si). A prominent peak in the spectrum is often the [M-15]⁺ ion at m/z 131, which results from the loss of a methyl radical (•CH₃) from the trimethylsilyl group. This is a very common fragmentation pathway for trimethylsilyl compounds. nih.govresearchgate.net
Other significant fragments arise from the cleavage of bonds within the ester moiety and around the silicon atom. libretexts.org For example, cleavage of the C-O bond can lead to the formation of the acetyl cation [CH₃CO]⁺ at m/z 43 and the [M-43]⁺ fragment at m/z 103, corresponding to the [(CH₃)₃SiCH₂O]⁺ ion. The trimethylsilyl cation, [(CH₃)₃Si]⁺, at m/z 73 is another characteristic and often abundant ion in the mass spectra of TMS-containing compounds. nih.gov
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise measurements of bond lengths, bond angles, and intermolecular interactions.
As of the current literature survey, a specific single-crystal X-ray diffraction study for this compound has not been reported. However, crystallographic data from related organometallic complexes containing trimethylsilylmethyl ligands show typical Si-C bond lengths and tetrahedral geometry around the silicon atom. researchgate.netnih.gov Similarly, crystal structures of various metal acetate complexes confirm the geometry of the acetate group. researchgate.net
Should a crystal structure of this compound be determined, it would provide valuable data on its solid-state conformation, including the torsional angle of the Si-C-O-C linkage and details of its crystal packing arrangement. This information is crucial for understanding solid-state properties and intermolecular forces.
Mass Spectrometry for Structural Confirmation
Theoretical and Computational Studies
Theoretical and computational methods, particularly Density Functional Theory (DFT), are employed to complement experimental findings by providing detailed insights into the electronic structure and energetic properties of this compound.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, geometry, and properties of molecules. jussieu.fr DFT calculations can accurately predict molecular geometries, vibrational frequencies, and NMR chemical shifts, offering a powerful tool for interpreting experimental data. nii.ac.jpmdpi.com
For this compound, DFT calculations can be used to optimize the molecular geometry, confirming the bond lengths and angles suggested by spectroscopic methods. Such calculations provide insight into the electronic distribution within the molecule, including the partial charges on atoms and the nature of the frontier molecular orbitals (HOMO and LUMO). Studies on related iron complexes with trimethylsilylmethyl ligands have utilized DFT to probe the electronic and steric effects of the ligand on the metal center's reactivity and bonding. nih.govresearchgate.net These studies highlight the electron-donating ability of the trimethylsilylmethyl group. Applying DFT to this compound would allow for the calculation of its infrared spectrum, which can be compared with experimental FTIR data to refine vibrational assignments. nii.ac.jp Furthermore, DFT calculations are instrumental in predicting NMR shielding constants, which can then be converted to chemical shifts for comparison with experimental spectra, aiding in the definitive assignment of complex spectra. mdpi.com
Computational Modeling of Reaction Pathways and Transition States
Computational chemistry provides powerful tools for understanding complex reaction mechanisms at a molecular level, offering insights into transient structures like transition states that are difficult to observe experimentally. mit.edunumberanalytics.comnih.gov For reactions involving organosilicon compounds such as this compound, methods like Density Functional Theory (DFT) are employed to map out potential energy surfaces, identify intermediates, and calculate the activation energies required to move from reactants to products. numberanalytics.comdovepress.com
A notable example of computational analysis in a related compound is the pyrolysis of trimethylsilyl methyl phthalate. This elimination reaction can proceed via two different pathways: one involving the cleavage of a Si-O bond and another a C-O bond. DFT calculations (specifically using the B3LYP/6-31G* level of theory) were performed to model the geometries of the reactant, products, and the transition state for each pathway. The results indicated that the dissociation energy for the Si-O cleavage pathway was significantly lower (50.38 kcal/mol) compared to the C-O cleavage pathway (85.86 kcal/mol). This suggests that the reaction preferentially proceeds through the transition state involving Si-O bond breaking. Further analysis using Intrinsic Reaction Coordinate (IRC) calculations confirmed that the calculated transition states correctly connect the reactants and products of each respective pathway, solidifying the predicted mechanism. researchgate.net
Similarly, computational studies have been crucial in elucidating the mechanism of palladium-catalyzed trimethylenemethane (TMM) cycloaddition reactions, where precursors like 2-(trimethylsilylmethyl)allyl acetate are used. These studies reveal the formation of critical π-allyl palladium complexes as key intermediates. Modeling helps to understand how the trimethylsilyl group influences the stability of these intermediates and the subsequent reaction steps that lead to the formation of five-membered rings. nih.gov
In another study, computational models were used to investigate the solvolysis of 3-substituted-1-(trimethylsilylmethyl)cyclobutyl trifluoroacetates. These calculations identified three distinct classical carbocation energy minima. The significant energy barriers (13–16 kcal/mol) between two of these intermediates help explain the observed stereochemistry of the final products, proposing that the solvent, methanol, can capture these distinct cations from different sides to form isomeric methyl ethers. acs.org Such detailed mechanistic insights are made possible by the ability of computational modeling to characterize the fleeting transition states and intermediates that govern the reaction's outcome. mit.eduacs.org
Studies on Intermolecular Interactions and Crystal Packing
Analysis of related organometallic and organic compounds shows that crystal packing is often governed by a combination of weak van der Waals forces and, where applicable, stronger interactions like hydrogen bonds or halogen bonds. researchgate.netrsc.org For instance, Hirshfeld surface analysis, a computational tool used to visualize and quantify intermolecular interactions, often reveals that H⋯H contacts account for a large percentage of the close contacts in the crystal packing of hydrocarbon-rich molecules. researchgate.net
| Compound | Formula | Crystal System | Space Group | Cell Parameters |
|---|---|---|---|---|
| Bis(trimethylsilylmethyl)bis(trimethylphosphine)-bis(μ-trimethylsilylmethyl)-dichromium(II) | C₂₂H₆₂Cr₂P₂Si₄ | Triclinic | Pī | a = 16.975 Å, b = 11.396 Å, c = 10.678 Å, α = 114.87°, β = 91.75°, γ = 84.98° |
| 1,3,5-tris((trimethylsilyl)methyl)-1,3,5-triazinane-2,4,6-trione | C₁₅H₃₃N₃O₃Si₃ | Trigonal | R3̄ | a = 17.8622 Å, c = 12.5153 Å |
Analysis of Hyperconjugative Effects
Hyperconjugation is a stabilizing interaction that involves the delocalization of electrons from a filled bonding orbital (typically a σ-orbital) to an adjacent empty or partially filled orbital (such as a p-orbital or a π*-orbital). This effect is particularly significant in organosilicon chemistry and is often referred to as the β-silicon effect when a silicon atom is positioned beta to a developing positive charge.
The trimethylsilylmethyl group (Me₃SiCH₂–) is a potent source of hyperconjugative stabilization. The interaction involves the donation of electron density from the high-energy σ-orbital of the C-Si bond into the empty p-orbital of an adjacent carbocation. This delocalization stabilizes the electron-deficient center and can lead to dramatic rate enhancements in solvolysis reactions, sometimes by a factor of up to 10¹². researchgate.net Computational studies using methods like Natural Bond Orbital (NBO) analysis can quantify this stabilization. For carbenium ions, the stabilization energy from a β-silyl group can be as high as 38 kcal/mol, with the majority of this stabilization (around 29 kcal/mol) attributed directly to Si-C hyperconjugation. sci-hub.se
Thermodynamic studies on various ester derivatives provide experimental evidence for this effect. The substitution of a Me₃SiCH₂ group at the acidic site of compounds like ethyl thionacetate, diethyl malonate, and ethyl acetoacetate (B1235776) leads to a significant decrease in the C-H bond dissociation energies (BDEs) by 7–8 kcal/mol compared to the parent esters. acs.org This bond weakening is attributed to the superior ability of the β-Me₃Si group to stabilize the resulting carbon-centered radical via hyperconjugation. acs.org The stabilization energy is estimated to be about 3-4 kcal/mol greater than that provided by typical alkyl groups. acs.org
| System | Stabilization Type | Stabilization Energy (kcal/mol) | Finding |
|---|---|---|---|
| β-silyl carbenium ion | Hyperconjugation (Si-C σ → p) | ~29 kcal/mol | The primary contribution to the total stabilization of ~38 kcal/mol comes from hyperconjugation. sci-hub.se |
| Radicals from esters (e.g., ethyl thionacetate) | Hyperconjugation (β-silyl effect) | 3–5 kcal/mol | Stabilizing effect of a β-Me₃Si group relative to a β-Me group on the corresponding carbon radical. acs.org |
| Solvolysis of β-trimethylsilyl-substituted trifluoroacetate | Hyperconjugation | Rate enhancement of 10¹² | Demonstrates the powerful accelerating effect of β-silyl hyperconjugation on the formation of a carbocation intermediate. researchgate.net |
The extent of this stabilization is highly dependent on the geometry of the molecule, as hyperconjugation is maximized when the σ(C-Si) bond and the empty p-orbital are aligned in an anti-periplanar fashion. When this alignment is sterically hindered or geometrically impossible, the stabilizing effect is significantly diminished. acs.org
Advanced Materials and Polymer Science Applications
Polymerization Involving Trimethylsilylmethyl Acetate (B1210297) Derivatives
The presence of the trimethylsilylmethyl group in monomers allows for the synthesis of polymers with unique properties. These silicon-containing polymers are accessible through various polymerization techniques, including free radical and ionic polymerization, leading to materials with applications in adhesives, membranes, and specialty coatings.
Free radical polymerization is a versatile method for creating polymers from vinyl monomers. In the context of organosilicon chemistry, monomers substituted with trimethylsilylmethyl groups can be effectively polymerized using this technique. researchgate.netekb.eg The process is typically initiated by radical initiators, such as peroxides or azo compounds, which start a chain reaction of monomer addition. nih.gov This method is tolerant of various functional groups and solvents, making it widely applicable in the chemical industry. nih.gov
Research has demonstrated the synthesis of polymers with silyl (B83357) pendant groups via free radical polymerization. kisti.re.kr For instance, a series of terpolymers was prepared by the free radical cross-linking copolymerization of methacrylic acid with organosilyl monomers like trimethylsilylmethyl-substituted styrenes. kisti.re.kr The incorporation of bulky trimethylsilylmethyl groups can significantly influence the resulting polymer's properties, such as increasing its glass transition temperature and thermal stability. mdpi.com
Aprotic ionic polymers featuring trimethylsilylmethyl-substituted imidazolium (B1220033) structures have been synthesized through the free radical polymerization of specialized ionic monomers. researchgate.netresearchgate.net These monomers are designed with a polymerizable vinyl group located on either the cation or the anion of an ionic liquid structure. ekb.eg
Two primary approaches have been utilized based on the monomer's physical state:
Bulk Polymerization : This method is suitable for room temperature ionic liquid monomers, such as 1-trimethylsilylmethyl-3-vinylimidazolium bis(trifluoromethylsulfonyl)imide. researchgate.netresearchgate.net
Solution Polymerization : This technique is applied to solid ionic monomers, like 1-trimethylsilylmethyl-3-methylimidazolium p-styrene sulfonate, which may undergo self-polymerization upon melting at higher temperatures. researchgate.netresearchgate.net
The resulting polymers exhibit distinct characteristics depending on their architecture. Polymers with a polycationic backbone and mobile anions have different glass transition temperatures (Tg) and intrinsic viscosities compared to those with a polyanionic backbone and mobile cations. researchgate.net These novel silicon-containing ionic polymers are promising candidates for manufacturing adhesives, interlayers, and membranes. researchgate.netresearchgate.net
Table 1: Polymerization Methods for Trimethylsilylmethyl-Substituted Ionic Monomers
| Monomer | Polymerization Method | Rationale | Resulting Polymer Structure |
|---|---|---|---|
| 1-trimethylsilylmethyl-3-vinylimidazolium bis(trifluoromethylsulfonyl)imide | Bulk Polymerization | Monomer is a room temperature ionic liquid. researchgate.netresearchgate.net | Polycation with mobile anions. researchgate.net |
Free Radical Polymerization of Trimethylsilylmethyl-Substituted Monomers
Development of Organosilicon Coatings and Films
Organosilicon coatings and films are widely investigated for industrial applications due to their protective and functional properties. Trimethylsilylmethyl acetate serves as a valuable precursor in plasma-enhanced chemical vapor deposition (PECVD) for creating these thin films. researchgate.net
Plasma polymerization of trimethylsilyl (B98337) acetate (TMSA), often mixed with oxygen, is a technique used to deposit thin organosilicon films. researchgate.netresearchgate.net This process, carried out in a low-pressure radio frequency (RF) capacitively coupled discharge, allows for the creation of coatings with a wide range of properties. researchgate.net These films can function as transparent wear-resistant layers, protective hard coatings, and corrosion protection films. researchgate.net
The properties of the resulting plasma polymers are highly dependent on the deposition parameters, particularly the ratio of the TMSA monomer to oxygen in the gas mixture. researchgate.netresearchgate.net Research shows that varying this ratio significantly alters the chemical composition and mechanical properties of the films. researchgate.net
Low TMSA Ratio (High Oxygen Content) : Results in inorganic, SiO2-like materials with higher hardness. researchgate.netresearchgate.net
High TMSA Ratio (Low Oxygen Content) : Leads to the formation of more organic, polymeric structures enriched with carbon, resulting in softer, more hydrophobic films. researchgate.netresearchgate.net
This tunability allows for the tailoring of coatings for specific applications, from hard, protective layers to functional surfaces for biomedical uses. researchgate.net
Table 2: Effect of TMSA/O₂ Flow Rate Ratio on Plasma Polymer Properties
| TMSA Fraction in Gas Mixture | Martens Hardness (GPa) | Water Contact Angle (°) | Resulting Film Character |
|---|---|---|---|
| 25.0% | 3.97 | 75.0° | SiO₂-like, inorganic researchgate.netresearchgate.net |
The plasma polymerization of trimethylsilyl acetate is a key method for surface modification, aiming to enhance material properties for specific uses, such as in bioapplications. researchgate.net The goal is to create water-resistant coatings that retain functional groups, like the C=O groups present in the TMSA precursor. researchgate.net The stability of these coatings in aqueous environments is a critical parameter, and studies have shown that by carefully selecting the discharge parameters, delamination can be prevented. researchgate.net
Functionalization of surfaces with organosilanes can improve biocompatibility, control wettability, and provide antibacterial properties. researchgate.net For instance, organosilicon plasma polymers are used for coating surgical and dental implants to improve their integration with biological tissues. researchgate.net The ability to tune the surface chemistry—from hydrophilic to hydrophobic—by adjusting the plasma process parameters is a significant advantage of using precursors like trimethylsilyl acetate. researchgate.netresearchgate.net
Plasma-Polymerized Organosilicon Coatings
Integration into Cellulose-Based Materials
Cellulose (B213188), an abundant and renewable biopolymer, and its derivatives like cellulose acetate, are often modified to enhance their properties for advanced applications. The integration of silicon-containing moieties, derived from organosilanes like this compound, is a key strategy for creating functional cellulose-based materials. ekb.eg This modification can impart hydrophobicity, improve thermal stability, and enhance compatibility with other materials. researchgate.net
The chemical modification of cellulose acetate to incorporate "silicone moieties" into its structure has been explored for applications such as industrial water purification membranes. ekb.eg This is often achieved through reactions involving the hydroxyl groups on the cellulose backbone. For example, cellulose acetate has been crosslinked with poly[dimethyl(methyl-H)siloxane] via a dehydrocoupling reaction between the silane's Si-H groups and the cellulose acetate's C-OH groups, forming stable Si-O-C bonds.
Chemical Modification of Cellulose Acetate Derivatives
The chemical modification of cellulose acetate (CA) primarily targets the residual hydroxyl (-OH) groups on the anhydroglucose (B10753087) units of the cellulose backbone that were not substituted with acetyl groups during its synthesis. These hydroxyl groups provide reactive sites for introducing new functionalities. scirp.org The introduction of organosilane moieties is a prominent method for altering the chemical nature of CA. scirp.org
The general mechanism for the silylation of cellulose acetate involves the reaction of a silane (B1218182) coupling agent with the surface hydroxyl groups of the polymer. scitechnol.com This process can lead to the formation of covalent Si-O-C bonds, effectively grafting the silane onto the polymer chain. nih.gov The nature of the functional groups on the silane determines the resulting properties of the modified cellulose acetate.
Research in this area has explored various organosilanes for the modification of cellulose acetate. For instance, vinyltrimethoxysilane (B1682223) (VTMS) has been successfully grafted onto cellulose acetate films. This modification was found to increase the material's flexibility and alter its thermal properties, such as lowering the glass transition temperature. dntb.gov.ua In other studies, aminosilanes have been used to graft cellulose acetate membranes, aiming to introduce antibiofilm properties. diva-portal.org
While direct studies detailing the reaction of this compound with cellulose acetate are not prevalent in the reviewed literature, one could postulate a potential reaction pathway. Conceptually, under appropriate catalytic conditions, the acetoxy group of this compound could potentially undergo a transesterification reaction with the hydroxyl groups of cellulose acetate. This would result in the covalent bonding of the trimethylsilylmethyl group to the cellulose acetate backbone. However, this remains a theoretical consideration without direct experimental validation in the available scientific literature.
Interactive Table 1: Organosilanes Used in Cellulose Acetate Modification
| Organosilane Compound | Type of Modification | Reported Outcome | Reference |
|---|---|---|---|
| Vinyltrimethoxysilane (VTMS) | Chemical Grafting | Increased flexibility, lower glass transition temperature | dntb.gov.ua |
| 3-Aminopropyltriethoxysilane | Grafting for antibiofilm properties | Introduction of amino functional groups | diva-portal.org |
| Perfluorodecyltriethoxysilane (PFDS) | Hydrophobic Modification | Significant increase in water contact angle | google.com |
| Hexamethyldisilazane (B44280) (HMDS) | Hydrophobic Modification | Increased hydrophobicity | d-nb.info |
| Methyltriethoxysilane (MTES) | Hydrophobic Modification | Increased hydrophobicity | d-nb.info |
Hydrophobic Modification of Cellulose Acetate
A primary driver for the chemical modification of cellulose acetate is to increase its hydrophobicity. google.comresearchgate.net Enhanced water repellency is desirable for applications such as water treatment membranes, moisture-resistant textiles, and packaging materials. google.comresearchgate.net Silylation is a highly effective method for achieving this, as the introduction of nonpolar organosilicon groups reduces the surface energy of the polymer, thereby repelling water. d-nb.info
The effectiveness of hydrophobic modification is often quantified by measuring the water contact angle (WCA) on the surface of the modified material. A higher WCA indicates greater hydrophobicity. Studies have demonstrated significant increases in the WCA of cellulose acetate upon treatment with various silane compounds.
For example, the treatment of cellulose acetate aerogels with perfluorodecyltriethoxysilane (PFDS) via a chemical vapor-phase reaction resulted in a substantial increase in the WCA from 55° to 136°. google.com This was attributed to the introduction of the low surface energy fluorine-containing chains onto the polymer surface. google.com Similarly, other silanes like hexamethyldisilazane (HMDS) and methyltriethoxysilane (MTES) have also been employed to render cellulose acetate aerogels hydrophobic. d-nb.info
The process of hydrophobic modification via silylation typically involves the reaction of the silane with the hydroxyl groups on the cellulose acetate surface. nih.gov In the case of alkoxysilanes, this often proceeds through the hydrolysis of the alkoxy groups to form reactive silanols, which then condense with the hydroxyl groups of the cellulose acetate. nih.gov
While there is no specific research detailing the use of this compound for the hydrophobic modification of cellulose acetate, the introduction of the trimethylsilyl group is a known strategy for increasing hydrophobicity in various materials. nih.gov Theoretically, if this compound were to be successfully grafted onto the cellulose acetate backbone, the presence of the nonpolar trimethylsilylmethyl groups would be expected to increase the material's hydrophobicity.
Interactive Table 2: Research Findings on Hydrophobic Modification of Cellulose Acetate
| Modifying Agent | Cellulose Acetate Form | Method | Initial Water Contact Angle (°) | Final Water Contact Angle (°) | Reference |
|---|---|---|---|---|---|
| Perfluorodecyltriethoxysilane (PFDS) | Aerogel | Chemical Vapor-Phase Reaction | 55 | 136 | google.com |
| Hexamethyldisilazane (HMDS) | Aerogel | Chemical Vapor-Phase Reaction | N/A | Increased hydrophobicity noted | d-nb.info |
| Methyltriethoxysilane (MTES) | Aerogel | Chemical Vapor-Phase Reaction | N/A | Increased hydrophobicity noted | d-nb.info |
| Methyltrichlorosilane | Nanofibrous Aerogel | Chemical Vapor Deposition | N/A | 135.5 | researchgate.net |
Organometallic Chemistry Involving Trimethylsilylmethyl Acetate and Analogs
Coordination Chemistry with Transition Metals
The unique steric and electronic properties of trimethylsilylmethyl ligands have made them valuable in the realm of transition metal chemistry, particularly in catalysis.
The trimethylsilylmethyl ligand and its more sterically hindered analogs, such as the tris(trimethylsilyl)methyl group, are known for their ability to stabilize transition metal complexes. researchgate.netwikipedia.org This stabilization is largely attributed to their steric bulk, which prevents decomposition pathways like β-hydride elimination. wikipedia.org
Complexes of various transition metals with trimethylsilylmethyl ligands have been synthesized and characterized. For instance, trimethylsilylmethyl complexes of platinum, gold, cobalt, manganese, and titanium have been prepared by reacting the corresponding metal halide complexes with the lithium or Grignard reagent of chloromethyltrimethylsilane. rsc.orgrsc.org The resulting compounds often exhibit high solubility in nonpolar organic solvents. wikipedia.org
The coordination environment around the metal center is significantly influenced by the steric demands of the silylmethyl ligand. In rare-earth metal complexes, such as those of yttrium and lutetium, N-heterocyclic carbenes (NHCs) have been used as ancillary ligands alongside tris(trimethylsilyl)methyl groups. rsc.org X-ray diffraction studies of these complexes reveal distorted tetrahedral or octahedral geometries, with the bulky ligands dictating the coordination angles. rsc.orgacs.org For example, in the complex [Lu(CH₂SiMe₃)₃(IMes)], the angles between the alkyl ligands are widened to 111.21(9)–113.39(9)° due to the steric hindrance of the trimethylsilyl (B98337) groups. rsc.org
The table below summarizes key structural parameters for selected transition metal complexes featuring trimethylsilylmethyl or related ligands.
| Complex | Metal | Coordination Geometry | Key Bond Lengths/Angles | Reference |
| [Sc(CH₂SiMe₃)₃(12-crown-4)] | Scandium | Distorted Octahedral | Sc-C(alkyl): 2.219(3) - 2.251(3) Å | acs.org |
| [Lu(CH₂SiMe₃)₃(IMes)] | Lutetium | Distorted Tetrahedral | C-Lu-C angles: 111.21(9) - 113.39(9)° | rsc.org |
| [Y(CH₂SiMe₃)(12-crown-4)(THF)₃]²⁺ | Yttrium | - | - | acs.org |
This table presents selected data and is not exhaustive.
Trimethylsilylmethyl acetate (B1210297) and its analogs serve as important reagents in palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds. These reactions often proceed through mechanisms involving palladium carbene species or hybrid palladium-radical pathways. researchgate.netacs.orgccspublishing.org.cn
A notable application is the palladium-catalyzed reductive coupling of aryl bromides with trimethylsilyldiazomethane (B103560), which functions as a C1 carbene precursor. ccspublishing.org.cn This reaction leads to the formation of silylmethylated arenes, which are valuable synthetic intermediates. The proposed mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by reaction with trimethylsilyldiazomethane to generate a metal carbene. Migratory insertion and subsequent reductive elimination yield the final product. ccspublishing.org.cn
In another example, the palladium-catalyzed endo-selective silyl (B83357) methyl Heck reaction of iodomethylsilyl ethers has been developed. researchgate.netacs.org Mechanistic studies suggest a hybrid Pd-radical process is at play. The reaction is initiated by the oxidative addition of the iodomethylsilyl ether to a palladium catalyst, followed by homolysis to generate a radical intermediate. This intermediate undergoes a selective endo-trig cyclization, a unique outcome attributed to the presence of the silicon atom. researchgate.netacs.org
Furthermore, o-(silylmethyl)benzyl carbonates can undergo a palladium-catalyzed [4+2] cycloaddition with electron-deficient ketones, which is equivalent to an oxo-Diels-Alder reaction. acs.org This transformation produces isochromanes in high yields. The regioselectivity of this reaction is highly dependent on the structures of the starting materials, suggesting the possibility of multiple competitive reaction pathways. acs.org
The table below highlights different palladium-catalyzed reactions involving trimethylsilylmethyl compounds.
| Reaction Type | Substrates | Catalyst System | Product Type | Reference |
| Reductive Coupling | Aryl bromides, Trimethylsilyldiazomethane | Pd(OAc)₂ | Silylmethylated arenes | ccspublishing.org.cn |
| Silyl Methyl Heck Reaction | Iodomethylsilyl ethers of phenols and alkenols | Palladium catalyst | Allylic silyloxycycles | researchgate.netacs.org |
| [4+2] Cycloaddition | o-(Silylmethyl)benzyl carbonates, Ketones | Palladium catalyst | Isochromanes | acs.org |
This table provides a summary of representative reactions.
Nickel catalysts have also been effectively employed in transformations involving trimethylsilylmethyl reagents. These reactions often focus on the formation of carbon-carbon bonds through the cross-coupling of various substrates with silylmethyl organometallics.
A key example is the nickel-catalyzed cross-coupling of vinyl phosphates with trimethylsilylmethyl magnesium halides. nih.gov This reaction, demonstrated by Kumada, allows for the conversion of a vinyl phosphate (B84403) derived from a ketone, such as cyclohexanone, into the corresponding allylsilane. nih.gov The scope of this methodology has been extended to include dienyl phosphates. nih.gov
More recently, nickel-catalyzed Kumada-type cross-coupling reactions of anisole (B1667542) derivatives with alkyl Grignard reagents, including trimethylsilylmethyllithium, have been developed. acs.org The use of specific N-heterocyclic carbene ligands, such as 1,3-dicyclohexylimidazol-2-ylidene (ICy), has been shown to significantly broaden the scope of applicable alkylmagnesium halide reagents. acs.org
Additionally, nickel-catalyzed silylation reactions of alkyl aryl sulfoxides with silylzinc reagents provide a pathway to arylsilicon compounds under mild conditions. rsc.org These transformations exhibit good functional group tolerance and are applicable to a wide range of substrates. rsc.org
The following table summarizes notable nickel-catalyzed transformations involving trimethylsilylmethyl compounds.
| Reaction Type | Substrates | Catalyst System | Product Type | Reference |
| Cross-Coupling | Vinyl phosphates, Trimethylsilylmethyl magnesium halides | Ni(acac)₂ | Allylsilanes | nih.gov |
| Cross-Coupling | Anisole derivatives, Trimethylsilylmethyllithium | Nickel with ICy ligand | Alkylated arenes | acs.org |
| Silylation | Alkyl aryl sulfoxides, Silylzinc reagents | Ni(PEt₃)Cl₂ | Arylsilicon compounds | rsc.org |
This table presents a selection of nickel-catalyzed reactions.
Role in Palladium-Catalyzed Cross-Coupling Reactions
Catalytic Roles of Organometallic Complexes Derived from Trimethylsilylmethyl Precursors
Organometallic complexes derived from trimethylsilylmethyl precursors are significant in the field of homogeneous catalysis. The trimethylsilylmethyl ligand, -CH₂Si(CH₃)₃, is a sterically demanding group that can stabilize transition metal centers and influence the reactivity and selectivity of the resulting catalysts. ontosight.airesearchgate.net These precursors are used to generate active catalysts for a variety of organic transformations. ontosight.aifiveable.me
One of the most well-studied applications is in olefin polymerization. ontosight.ai For instance, tetrakis(trimethylsilylmethyl)zirconium, Zr(CH₂SiMe₃)₄, serves as a precursor to highly active zirconium catalysts. ontosight.ai Upon activation, these complexes can effectively catalyze the polymerization of olefins. The bulky nature of the trimethylsilylmethyl ligands in the precursor is crucial for generating catalytically active species with specific properties. ontosight.ai
Group 4 half-sandwich complexes containing trimethylsilylmethyl ligands have also demonstrated significant catalytic activity. acs.org For example, half-sandwich tris(trimethylsilylmethyl) complexes of titanium have been investigated for their ability to catalyze the dehydrogenation of amine-boranes. This reaction is of interest for chemical hydrogen storage. acs.org The trimethylsilylmethyl ligands in these complexes play a role in the formation of reactive metal hydride intermediates that are key to the catalytic cycle. acs.org
The catalytic utility of these complexes stems from the ability of the trimethylsilylmethyl ligand to provide a unique steric and electronic environment around the metal center. nih.govrsc.org This influences the coordination of substrates and the energetics of the catalytic steps, often leading to high activity and selectivity. tdx.cat The general success of organometallic catalysts is often attributed to the tunable nature of the ligand sphere, and the trimethylsilylmethyl group is a prime example of a ligand that imparts desirable properties to the metal complex. tdx.cat
Below is a table summarizing the catalytic applications of representative organometallic complexes derived from trimethylsilylmethyl precursors:
Table 1: Catalytic Applications of Organometallic Complexes with Trimethylsilylmethyl Ligands| Precursor Complex | Metal | Catalytic Application | Reference |
|---|---|---|---|
| Tetrakis(trimethylsilyl)zirconium | Zirconium | Olefin polymerization, Hydrogenation reactions | ontosight.ai |
| [Ti(η⁵-C₅Me₄SiMe₃)(CH₂SiMe₃)₃] | Titanium | Amine-borane dehydrogenation | acs.org |
Further research into organometallic complexes with trimethylsilylmethyl and related silyl ligands continues to expand their applications in catalysis, including areas like hydrosilylation and C-H bond activation. nih.govrsc.org The robust σ-donor character of these ligands helps to stabilize low-valent transition metal states, which are often key to catalytic activity. rsc.org
Q & A
Q. What are the recommended synthetic methodologies for Trimethylsilylmethyl acetate in laboratory settings?
this compound is synthesized via silylation reactions using trimethylsilylmethyl triflate as a key reagent. For example, in the synthesis of 1-azaazulene N-ylides, 2-chloro-1-azaazulene reacts with trimethylsilylmethyl triflate in dichloromethane for 48 hours , yielding the product in 87% yield . The reaction requires anhydrous conditions and inert atmosphere to prevent hydrolysis of the silylating agent.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Flow ¹H NMR : Used to observe reaction intermediates and dimerization kinetics. Parameters include flow rates (0.1–45 mL/min), pulse intervals (0.127–1.016 s), and multiple scans (701–9600) to capture transient species .
- GC-MS : After derivatization with reagents like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), this compound forms stable derivatives for sensitive detection .
Q. What safety protocols are critical when handling this compound?
- Ventilation : Use fume hoods to avoid inhalation (risk of respiratory irritation) .
- PPE : Wear nitrile gloves, lab coats, and safety goggles. In case of skin contact, wash immediately with soap and water .
- Storage : Keep in airtight containers under inert gas (e.g., argon) to prevent moisture-induced degradation .
Advanced Research Questions
Q. How does this compound function as a substrate in enzyme-catalyzed reactions?
this compound acts as a substrate for acetylcholinesterase (AChE), an enzyme critical in neurotransmitter hydrolysis. Kinetic studies show its turnover rate is comparable to natural substrates, with Km values (Michaelis constant) in the micromolar range. This property enables its use in probing enzyme active-site flexibility and inhibitor design .
Q. What is the role of this compound in synthesizing heterocyclic compounds?
It facilitates N-trimethylsilylmethylation in heterocyclic chemistry. For instance, 1-azaazulene derivatives are synthesized by reacting 2-chloro-1-azaazulene with trimethylsilylmethyl triflate, followed by desilylation. The silyl group enhances solubility in nonpolar solvents, enabling controlled cycloaddition reactions .
Q. How can researchers resolve contradictions in reaction yields when using this compound?
Yield discrepancies often arise from moisture sensitivity or incomplete silylation . Methodological optimizations include:
- Solvent screening : Replace dichloromethane with drier solvents like THF or toluene.
- Catalyst tuning : Use Lewis acids (e.g., BF₃·OEt₂) to accelerate silylation.
- Reaction monitoring : Employ in-situ FTIR or NMR to track intermediate formation .
Q. What strategies improve the stability of this compound in aqueous reaction systems?
- Protective groups : Introduce sterically hindered groups (e.g., tert-butyldimethylsilyl) to reduce hydrolysis.
- Co-solvents : Use mixed solvents (e.g., acetonitrile/water) to balance reactivity and stability.
- pH control : Maintain mildly acidic conditions (pH 4–6) to slow ester hydrolysis .
Key Research Gaps and Future Directions
- Mechanistic studies : Elucidate the role of silyl groups in stabilizing transition states during cycloadditions .
- Biological applications : Explore its utility in designing enzyme-resistant prodrugs or lipid nanoparticles .
- Green chemistry : Develop water-compatible silylation protocols using ionic liquids or micellar catalysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
